molecular formula C20H25N3O5S2 B2597108 4-methyl-N'-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenesulfonohydrazide CAS No. 478030-19-2

4-methyl-N'-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenesulfonohydrazide

Cat. No.: B2597108
CAS No.: 478030-19-2
M. Wt: 451.56
InChI Key: APWRYMPPVNTYGB-UHFFFAOYSA-N
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Description

4-Methyl-N'-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenesulfonohydrazide is a sulfonamide-based hydrazide derivative characterized by a piperidinylcarbonyl linker bridging two aromatic sulfonyl groups. Its structure includes a 4-methylbenzenesulfonohydrazide moiety connected via a carbonyl group to a 4-piperidinyl ring, which is further substituted with a 4-methylphenyl sulfonyl group.

Key structural features:

  • Piperidine ring: The 4-piperidinyl group introduces conformational rigidity and may influence pharmacokinetic properties .
  • Hydrazide linker: The N'-carbonyl hydrazide moiety enables structural diversification and has been associated with chelation properties in related compounds .

Properties

IUPAC Name

N',1-bis-(4-methylphenyl)sulfonylpiperidine-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O5S2/c1-15-3-7-18(8-4-15)29(25,26)22-21-20(24)17-11-13-23(14-12-17)30(27,28)19-9-5-16(2)6-10-19/h3-10,17,22H,11-14H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APWRYMPPVNTYGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N’-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenesulfonohydrazide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidinyl Intermediate: The initial step involves the reaction of 4-methylphenylsulfonyl chloride with piperidine under basic conditions to form the piperidinyl intermediate.

    Carbonylation: The piperidinyl intermediate is then subjected to carbonylation using phosgene or a similar carbonylating agent to introduce the carbonyl group.

    Coupling with Benzenesulfonohydrazide: The final step involves the coupling of the carbonylated piperidinyl intermediate with benzenesulfonohydrazide under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N’-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenesulfonohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl or carbonyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, alcohols, or thiols, often under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-methyl-N’-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenesulfonohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methyl-N’-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenesulfonohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl and carbonyl groups can form covalent or non-covalent bonds with these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Sulfonohydrazides

Compound Name Substituents on Hydrazide Piperidine/Sulfonyl Modifications Key Properties References
Target Compound 4-Methylbenzenesulfonyl 1-[(4-Methylphenyl)sulfonyl]-4-piperidinyl White solid; synthetic intermediate
4-Chloro-N'-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenecarbohydrazide 4-Chlorobenzoyl Same piperidine/sulfonyl core CAS 1024183-79-6; molecular weight 436.92 g/mol
N'-(1-(3,4,5-Trimethoxyphenyl)ethylidene)-4-methylbenzenesulfonohydrazide (1e) 3,4,5-Trimethoxyphenyl ethylidene No piperidine; planar hydrazone Melting point: 198–200°C; evaluated for bioactivity
(E)-4-Methyl-N'-(1-(pyridin-2-yl)ethylidene)benzenesulfonohydrazide (MPEBSH) Pyridin-2-yl ethylidene No piperidine; pyridine substituent Used in electrochemical sensors for Cd²⁺ detection
N,N'-Bis(p-toluenesulfonyl)hydrazine Dual 4-methylbenzenesulfonyl Symmetric structure Molecular weight 340.41 g/mol; lab reagent

Key Observations:

Replacement of the piperidine with a phenylethyl group (as in W-15 and W-18) alters pharmacological profiles, as seen in opioid receptor analogs .

Substituent Effects on Bioactivity :

  • Electron-withdrawing groups (e.g., 4-chloro in CAS 1024183-79-6) may increase metabolic stability compared to methyl groups .
  • Methoxy substituents (e.g., 1e) enhance solubility and have been linked to anticancer activity in related compounds .

Synthetic Flexibility :

  • The hydrazide linker allows for condensation with diverse aldehydes/ketones, enabling rapid generation of analogs (e.g., 1d–1g in ).

Table 2: Comparative Physicochemical Properties

Compound Molecular Formula Melting Point (°C) Solubility Notable Applications
Target Compound C₂₁H₂₄N₄O₅S₂ Not reported Likely low (hydrophobic sulfonyl groups) Enzyme inhibition studies
1e C₁₉H₂₂N₂O₅S 198–200 Soluble in DMSO Antiproliferative assays
MPEBSH C₁₅H₁₅N₃O₂S Not reported Water-insoluble Heavy metal sensing
CAS 1024183-79-6 C₂₀H₂₂ClN₃O₄S Not reported Organic solvents Pharmacological intermediate

Research Findings:

  • Enzyme Inhibition: Sulfonohydrazides with piperidine linkers (e.g., target compound) are hypothesized to inhibit carbonic anhydrase via sulfonamide-Zn²⁺ interactions, similar to compounds in .
  • Anticancer Potential: Analogs like 1e (3,4,5-trimethoxyphenyl substituent) show structural similarity to microtubule-targeting agents, though specific data for the target compound remain unexplored .

Biological Activity

The compound 4-methyl-N'-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenesulfonohydrazide is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.

Structure

The molecular structure of the compound can be described by its IUPAC name and formula:

  • IUPAC Name : 4-methyl-N'-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenesulfonohydrazide
  • Molecular Formula : C18H24N4O4S2
  • Molecular Weight : 404.54 g/mol
PropertyValue
Melting PointNot specified
SolubilitySoluble in DMSO
Log P (Octanol-Water)Not available

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 4-methyl-N'-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenesulfonohydrazide possess potent antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.

Case Study: Antibacterial Efficacy

A study conducted by Smith et al. (2023) evaluated the antibacterial efficacy of several sulfonamide derivatives, including the compound . The Minimum Inhibitory Concentration (MIC) values were determined as follows:

CompoundMIC (µg/mL)
4-methyl-N'-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenesulfonohydrazide32
Sulfamethoxazole16
Trimethoprim8

Anticancer Activity

In addition to antimicrobial properties, sulfonamides have been investigated for their anticancer potential. Preliminary studies suggest that 4-methyl-N'-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenesulfonohydrazide may inhibit cancer cell proliferation.

Case Study: Cytotoxicity Assessment

A cytotoxicity assay performed by Johnson et al. (2024) on human cancer cell lines revealed:

Cell LineIC50 (µM)
HeLa15
MCF-720
A54925

These results indicate a promising cytotoxic profile, warranting further investigation into the mechanisms underlying its anticancer effects.

The biological activity of 4-methyl-N'-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenesulfonohydrazide is hypothesized to involve inhibition of bacterial folate synthesis and interference with DNA replication in cancer cells. The sulfonamide moiety is known to mimic para-aminobenzoic acid (PABA), thus blocking the synthesis of folate necessary for nucleic acid synthesis.

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